molecular formula C7H9NO2S B2419475 3-(Ethanesulfonyl)pyridine CAS No. 192203-94-4

3-(Ethanesulfonyl)pyridine

Cat. No.: B2419475
CAS No.: 192203-94-4
M. Wt: 171.21
InChI Key: WKRFAZABSKCRJU-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)pyridine is an organic compound with the molecular formula C7H9NO2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Scientific Research Applications

3-(Ethanesulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for 3-(Ethanesulfonyl)pyridine is not mentioned in the search results, it is known that pyridine derivatives can undergo various reactions. For instance, they can undergo nucleophilic substitution at an unsaturated carbon center .

Safety and Hazards

The safety information for 3-(Ethanesulfonyl)pyridine includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for 3-(Ethanesulfonyl)pyridine could involve further exploration of its biological activity. The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)pyridine typically involves the sulfonylation of pyridine. One common method is the reaction of pyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethanesulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the ethanesulfonyl group.

    3-(Methylsulfonyl)pyridine: A similar compound with a methylsulfonyl group instead of an ethanesulfonyl group.

    3-(Phenylsulfonyl)pyridine: A compound with a phenylsulfonyl group.

Uniqueness: 3-(Ethanesulfonyl)pyridine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-ethylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRFAZABSKCRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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